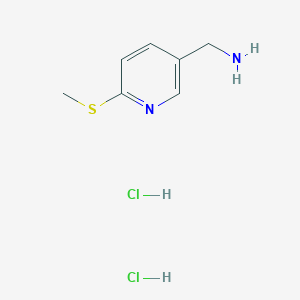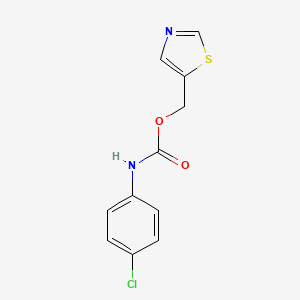![molecular formula C26H24F3N3O3S B2979891 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 691868-92-5](/img/structure/B2979891.png)
6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes methoxy groups, a sulfanyl linkage, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of Benzyl Groups: The benzyl groups are attached through nucleophilic substitution reactions, where benzyl halides react with the quinazoline core.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinazoline derivative with thiol compounds under basic conditions.
Final Assembly: The final compound is assembled by combining the intermediate products under controlled conditions, often involving catalytic hydrogenation or other reduction methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the trifluoromethyl group, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, nitriles, and organometallic compounds are used under conditions such as reflux in polar solvents or the presence of catalysts.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced quinazoline derivatives and altered trifluoromethyl groups.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
作用機序
The mechanism of action of 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, where the compound can modulate biological pathways. The methoxy and trifluoromethyl groups can enhance its binding affinity and specificity, while the sulfanyl linkage may play a role in redox reactions within cells.
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
- 3-(2-chlorobenzyl)-6,7-dimethoxy-2-[(3-trifluoromethylbenzyl)sulfanyl]-4(3H)-quinazolinimine
Uniqueness
Compared to similar compounds, 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine stands out due to the presence of the methoxybenzyl group, which may confer unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
特性
IUPAC Name |
6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O3S/c1-33-19-9-5-7-17(11-19)15-36-25-31-21-13-23(35-3)22(34-2)12-20(21)24(30)32(25)14-16-6-4-8-18(10-16)26(27,28)29/h4-13,30H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHFAGVCFYCCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=CC=C4)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2979808.png)
![2-[(2-benzoylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2979809.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2979816.png)
![Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate](/img/structure/B2979818.png)
![6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2979820.png)
![2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979821.png)




![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2979831.png)
